

Technical Support Center: Analysis of Non-Ortho DL-PCBs in Sediment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DPCB**

Cat. No.: **B15599549**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of non-ortho dioxin-like polychlorinated biphenyls (dl-PCBs) from sediment samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, cleanup, and analysis of non-ortho dl-PCBs from sediment samples.

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Recovery of Non-Ortho DL-PCBs	<p>1. Inefficient Extraction: The extraction method may not be effectively removing the target analytes from the sediment matrix. Non-ortho PCBs are strongly sorbed to sediment, especially those with high organic carbon content.^[1]</p> <p>2. Losses During Cleanup: The complex cleanup procedures required to isolate non-ortho PCBs can lead to analyte loss. Activated carbon columns, while necessary for fractionation, can have variable recoveries if not properly calibrated and handled.^{[2][3]}</p> <p>3. Degradation of Analytes: Although PCBs are persistent, some degradation of lower-chlorinated congeners can occur under certain conditions.</p> <p>4. Instrumental Issues: Low sensitivity or improper calibration of the GC-MS system.</p>	<p>1. Optimize Extraction: a. Accelerated Solvent Extraction (ASE): Ensure sufficient temperature and pressure. For sediments with high organic carbon, consider using a more aggressive solvent system like toluene.^[1]</p> <p>b. Soxhlet Extraction: Increase extraction time (24 hours or more) and use an appropriate solvent mixture such as hexane/acetone (1:1) or dichloromethane.^[4]</p> <p>2. Refine Cleanup Protocol: a. Carbon Column Chromatography: Carefully calibrate the carbon column with standards to determine the precise solvent volumes for eluting different PCB fractions. The activity of the carbon is critical.^{[2][3]}</p> <p>b. Multi-Layer Silica Gel Column: Use a multi-layer silica gel column containing different modified silica gels (e.g., acidic, basic, silver nitrate) for effective removal of interferences.^[5]</p> <p>c. Internal Standards: Use ¹³C-labeled non-ortho PCB congeners as internal standards to accurately correct for losses during sample preparation and analysis, as specified in EPA Method 1668A.^[6]</p> <p>3. Ensure</p>

High Background or Matrix Interferences	<p>1. Complex Sediment Matrix: Sediments, particularly from industrial areas, contain a multitude of co-extractable compounds (e.g., other PCBs, PAHs, lipids, sulfur) that can interfere with the analysis.^[8]</p> <p>2. Inadequate Cleanup: The cleanup procedure may not be sufficient to remove all interfering compounds.</p>	<p>Sample Integrity: Handle and store samples properly to prevent degradation.</p> <p>4. Instrument Calibration and Maintenance: Calibrate the GC-HRMS with a full range of non-ortho PCB standards.</p> <p>Ensure the instrument meets the performance criteria of EPA Method 1668A.^{[6][7]}</p>
Co-elution of PCB Congeners	<p>1. Insufficient Chromatographic Resolution: The GC column and temperature program may not be adequate to separate the non-ortho dl-PCBs from other co-eluting congeners. This is a significant challenge as some mono-ortho PCBs can elute close to non-ortho congeners.^[3]</p>	<p>1. Optimize GC Conditions:</p> <p>a. High-Resolution Capillary Column: Use a long, narrow-bore capillary column specifically designed for PCB congener analysis (e.g., DB-5ms).</p> <p>b. Slow Temperature Ramp: Employ a slow oven temperature program to improve the separation of closely eluting peaks.</p> <p>2. High-</p>

Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between congeners with the same nominal mass but different exact masses. This is a requirement of EPA Method 1668A.[\[6\]](#)

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of non-ortho dl-PCBs from sediment so challenging?

A1: The recovery of non-ortho dl-PCBs from sediment is challenging due to a combination of factors:

- Low Concentrations: Non-ortho dl-PCBs are typically present at much lower concentrations than other PCB congeners.
- Strong Sorption: Their planar structure allows them to sorb strongly to sediment particles, especially those with high organic carbon content, making extraction difficult.[\[1\]](#)
- Complex Matrix: Sediment extracts contain a wide range of interfering compounds that need to be removed through extensive cleanup procedures.[\[8\]](#)
- Co-elution: Non-ortho congeners can co-elute with other more abundant PCB congeners during gas chromatography, complicating their quantification.[\[3\]](#)

Q2: What is the most effective method for extracting non-ortho dl-PCBs from sediment?

A2: Both Accelerated Solvent Extraction (ASE) and Soxhlet extraction can be effective. ASE offers the advantages of reduced solvent consumption and faster extraction times. However, for sediments with a high organic and soot carbon content, Soxhlet extraction with toluene may provide better recoveries.[\[1\]](#)[\[5\]](#) The choice of method should be validated for your specific sediment matrix.

Q3: How can I effectively separate non-ortho dl-PCBs from other PCB congeners?

A3: The most effective method for separating non-ortho dl-PCBs is through multi-step column chromatography. A common approach involves an initial cleanup using a multi-layer silica gel column to remove bulk interferences, followed by fractionation on an activated carbon column. The planar non-ortho PCBs are strongly retained on the carbon, allowing for their separation from non-planar (ortho-substituted) PCBs.[2][3][9]

Q4: What is EPA Method 1668A and why is it important for non-ortho dl-PCB analysis?

A4: EPA Method 1668A is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners, including the non-ortho dl-PCBs, in various environmental matrices.[6][10] It is the gold standard for this analysis because it provides the high sensitivity and selectivity required to detect and quantify the low levels of non-ortho PCBs in the presence of interfering compounds. The method also mandates the use of isotope dilution with ¹³C-labeled internal standards for accurate quantification.[6]

Q5: What are acceptable recovery rates for non-ortho dl-PCBs?

A5: Acceptable recovery rates can vary depending on the specific congener and the complexity of the matrix. Generally, methods are validated to achieve recoveries between 70% and 130%. [11] However, the use of isotope-labeled internal standards in methods like EPA 1668A corrects for variations in recovery, ensuring accurate quantification even if recoveries are outside this range.[8]

Quantitative Data

Table 1: Comparison of Extraction Methods for PCB Recovery from Sediment

Extraction Method	Solvent	Mean Recovery (%)	Relative Standard Deviation (%)	Reference
Soxhlet	Toluene	96	14	[5]
Accelerated Solvent Extraction (ASE)	n-hexane/acetone (1:1)	76	29	[5]
Accelerated Solvent Extraction (ASE)	Hexane (at 170°C)	88.5 - 106	2.1 - 5.7	[12]

Note: Recovery data can be highly matrix-dependent.

Table 2: Recovery of PCB Congeners from Spiked Marine Sediment using ASE and Soxhlet

PCB Congener	ASE Recovery (%)	Soxhlet Recovery (%)
PCB 18	21	-
PCB 189	124	-
Mean of all congeners	76	96

Data from Combi et al. (2014).[\[5\]](#) This study highlights the variability in recovery for different congeners.

Table 3: Recovery of PCB Groups using HPLC with a Carbon Column

PCB Group	Average Recovery (%)
Di-ortho PCBs	97
Mono-ortho PCBs	92
Non-ortho PCBs	96

Data from Lundgren et al. (2002).[\[2\]](#) This demonstrates the high efficiency of carbon column fractionation.

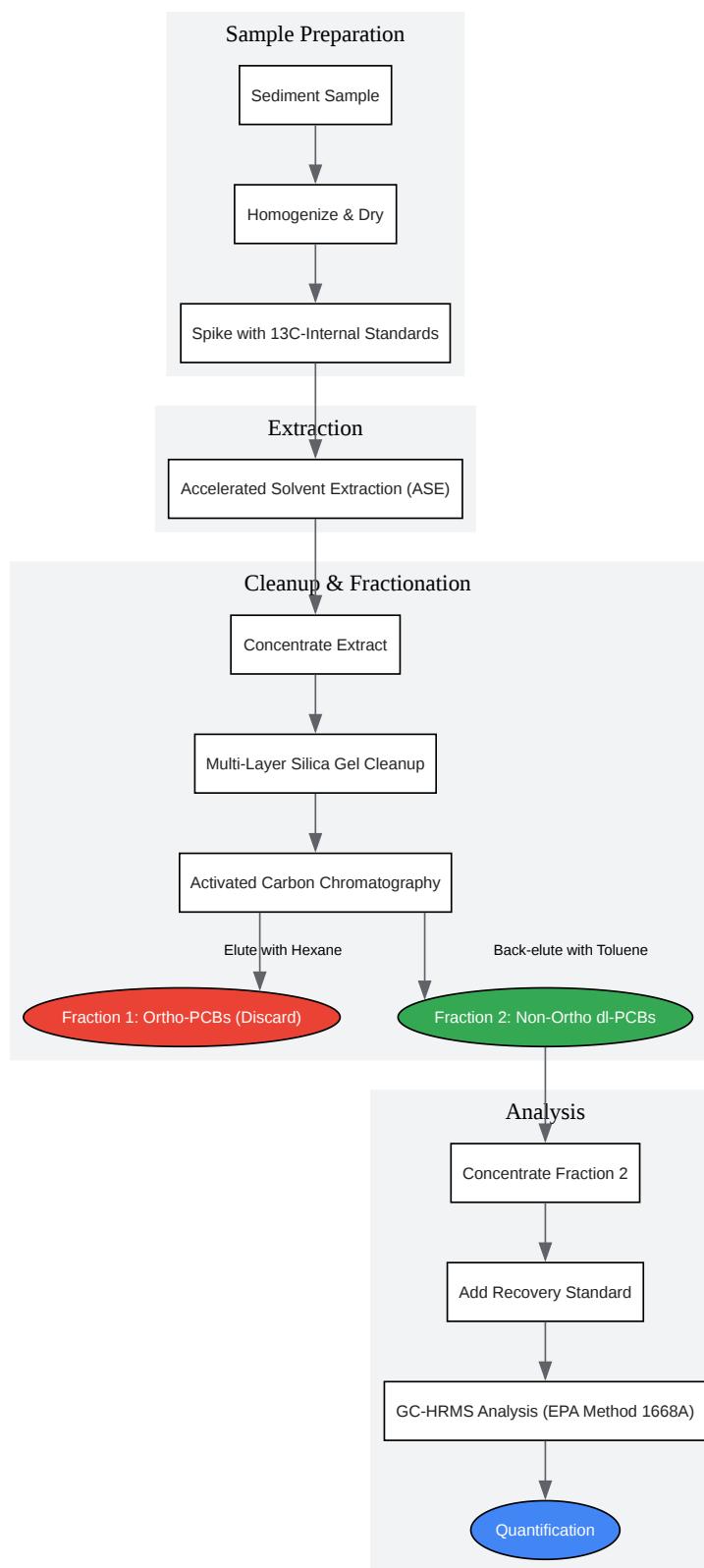
Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of Sediment Samples

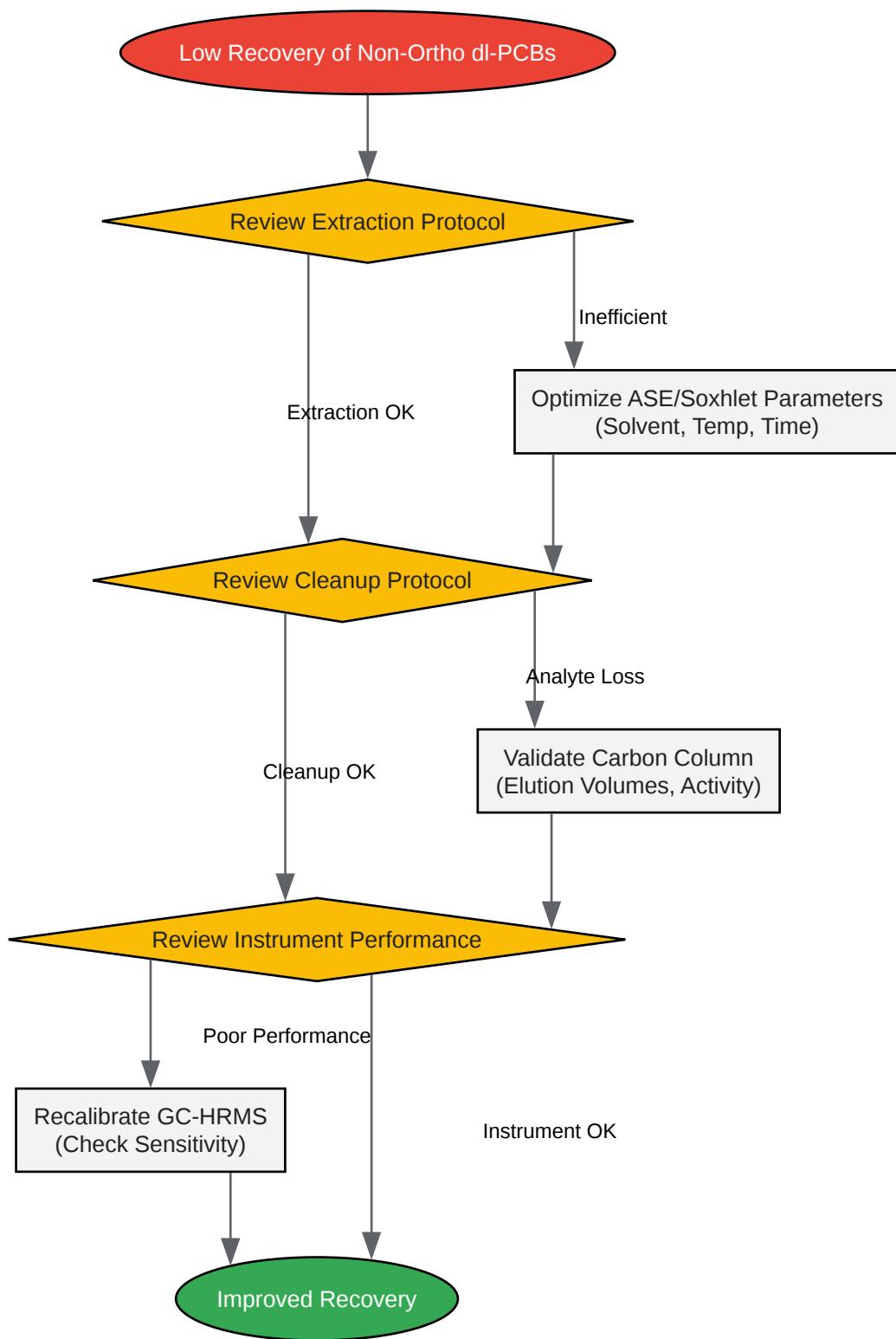
This protocol is a general guideline and should be optimized for your specific instrumentation and sediment type.

- Sample Preparation:
 - Homogenize the sediment sample.
 - Air-dry the sediment or use a dehydrating agent like anhydrous sodium sulfate.
 - Weigh approximately 10 g of the dried sediment into an extraction cell.
 - Spike the sample with the appropriate ¹³C-labeled internal standards for non-ortho dl-PCBs as specified in EPA Method 1668A.
- ASE Parameters:
 - Solvent: Dichloromethane/Hexane (1:1, v/v) or Toluene for high organic content sediments.
 - Temperature: 100-150 °C
 - Pressure: 1500-2000 psi
 - Static Time: 5-10 minutes
 - Number of Cycles: 2-3
 - Flush Volume: 60% of cell volume
 - Purge Time: 120 seconds

- Extract Concentration:
 - Collect the extract in a collection vial.
 - Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.


Protocol 2: Cleanup and Fractionation using Multi-Layer Silica Gel and Activated Carbon Columns

This protocol is a crucial step for isolating non-ortho dl-PCBs.


- Multi-Layer Silica Gel Column Cleanup:
 - Prepare a column with layers of neutral, acidic, and basic silica gel, and if necessary, silver nitrate impregnated silica gel.
 - Apply the concentrated extract to the top of the column.
 - Elute with hexane. This step removes many polar interferences.
 - Collect the eluate and concentrate to 1 mL.
- Activated Carbon Column Fractionation:
 - Use a commercially available activated carbon SPE cartridge or pack a column with activated carbon dispersed on a support.
 - Apply the cleaned-up extract from the silica gel column to the carbon column.
 - Fraction 1 (Ortho-substituted PCBs): Elute with hexane. This fraction will contain the di-ortho and most mono-ortho PCBs.
 - Fraction 2 (Non-ortho dl-PCBs): Reverse the direction of flow and elute the column with toluene. This fraction will contain the planar non-ortho dl-PCBs.^[3]
 - Collect each fraction separately.
- Final Concentration:

- Concentrate the non-ortho dl-PCB fraction to a final volume suitable for GC-HRMS analysis (e.g., 20 μ L).
- Add a recovery standard just prior to analysis.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for non-ortho dl-PCB analysis in sediment.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for low non-ortho dl-PCB recovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjoes.com [pjoes.com]
- To cite this document: BenchChem. [Technical Support Center: Analysis of Non-Ortho DL-PCBs in Sediment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599549#improving-the-recovery-of-non-ortho-dl-pbbs-from-sediment-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com